2-(Pyridin-2-ylmethyl)azepane oxalate
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Overview
Description
2-(Pyridin-2-ylmethyl)azepane oxalate is a heterocyclic compound that contains both a pyridine ring and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylmethyl)azepane oxalate typically involves the reaction of pyridin-2-ylmethanol with azepane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylmethyl)azepane oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced azepane derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-2-ylmethyl)azepane oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylmethyl)azepane oxalate involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis. Additionally, the azepane ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl) pyrimidine: Another heterocyclic compound with a pyridine ring, known for its biological activities.
2-(Pyridin-2-ylmethyl)oxamate: A compound with similar structural features, used in the protection and consolidation of carbonate stone substrates.
Uniqueness
2-(Pyridin-2-ylmethyl)azepane oxalate is unique due to the presence of both a pyridine and an azepane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O4 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
oxalic acid;2-(pyridin-2-ylmethyl)azepane |
InChI |
InChI=1S/C12H18N2.C2H2O4/c1-2-6-11(13-8-4-1)10-12-7-3-5-9-14-12;3-1(4)2(5)6/h3,5,7,9,11,13H,1-2,4,6,8,10H2;(H,3,4)(H,5,6) |
InChI Key |
CECPVORNEDDCDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CC2=CC=CC=N2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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